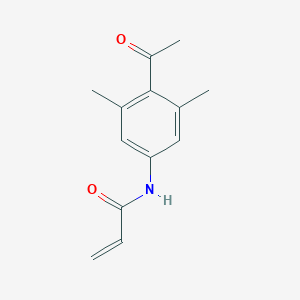
N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1{Synthesis and Molecular Structure of 3-[N-Acetyl(3,5-dimethylphenyl ...](https://link.springer.com/article/10.1134/S1070363222020098). It is characterized by the presence of an acetyl group attached to a phenyl ring with two methyl groups at the 3 and 5 positions, and an alkenyl group attached to the nitrogen atom of the amide group[{{{CITATION{{{_1{Synthesis and Molecular Structure of 3-N-Acetyl(3,5-dimethylphenyl ...
Preparation Methods
Synthetic Routes and Reaction Conditions: 1{Synthesis and Molecular Structure of 3-[N-Acetyl(3,5-dimethylphenyl ...](https://link.springer.com/article/10.1134/S1070363222020098). One common method is the reaction of 3,5-dimethylphenylamine with acetyl chloride to form N-(3,5-dimethylphenyl)acetamide, which is then reacted with prop-2-enoyl chloride to yield the desired compound[{{{CITATION{{{_1{Synthesis and Molecular Structure of 3-N-Acetyl(3,5-dimethylphenyl ....
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Molecular Structure of 3-N-Acetyl(3,5-dimethylphenyl ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The major product of oxidation is typically the corresponding carboxylic acid derivative.
Reduction: The reduction reaction can yield the corresponding amine or alcohol derivative.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide has found applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to downstream effects in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Acetyl-3,5-dimethylphenyl)prop-2-enamide is similar to other amides and phenyl compounds, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
N-(3,5-dimethylphenyl)acetamide
N-(4-acetylphenyl)prop-2-enamide
N-(3,5-dimethylphenyl)prop-2-enamide
These compounds share the amide functional group and phenyl ring structure but differ in the placement and type of substituents on the phenyl ring.
Properties
IUPAC Name |
N-(4-acetyl-3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-12(16)14-11-6-8(2)13(10(4)15)9(3)7-11/h5-7H,1H2,2-4H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKRXSSFNZYGJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
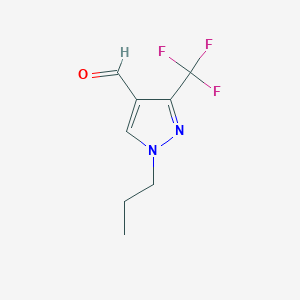
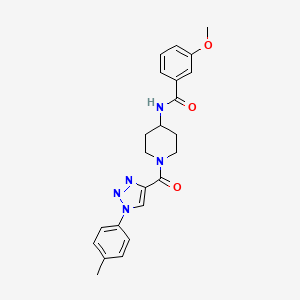
![N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2416756.png)
![2-Chloro-1-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2416757.png)

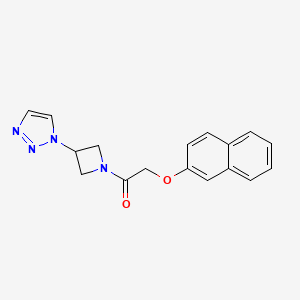
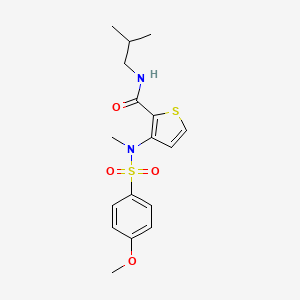
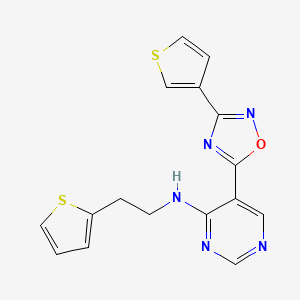
![N-{[4-(methylsulfanyl)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2416764.png)
![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2416765.png)
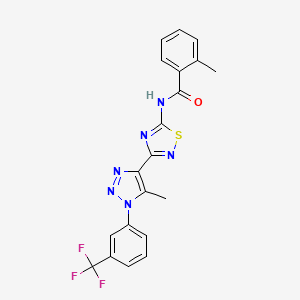
![N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2416771.png)
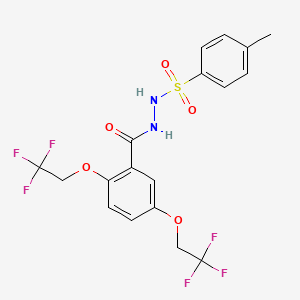
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)
